(R)-(+)-N,N-Dimethyl-1-phenylethylamine

Catalog No.
S1519760
CAS No.
19342-01-9
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-N,N-Dimethyl-1-phenylethylamine

CAS Number

19342-01-9

Product Name

(R)-(+)-N,N-Dimethyl-1-phenylethylamine

IUPAC Name

(1R)-N,N-dimethyl-1-phenylethanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1

InChI Key

BVURNMLGDQYNAF-SECBINFHSA-N

SMILES

CC(C1=CC=CC=C1)N(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(C)C

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral amine characterized by its phenylethylamine backbone. This compound, with the molecular formula C10H15NC_{10}H_{15}N and a molecular weight of approximately 149.23 g/mol, exhibits optical activity, specifically rotating plane-polarized light to the right due to its specific stereochemistry. The compound is commonly utilized in various chemical and pharmaceutical applications because of its unique structural properties and biological activities .

Central Nervous System (CNS) Studies

(R)-(+)-N,N-Dimethyl-1-phenylethylamine has been used extensively in studies investigating the functioning of the CNS. Due to its ability to increase dopamine and norepinephrine levels in the brain, it has been employed in:

  • Understanding attention deficit hyperactivity disorder (ADHD): Researchers use (R)-(+)-N,N-Dimethyl-1-phenylethylamine to study the neurochemical basis of ADHD and its therapeutic effects [PubChem, National Institutes of Health (.gov) ].
  • Investigating neurodegenerative diseases: Studies explore the potential for (R)-(+)-N,N-Dimethyl-1-phenylethylamine to improve cognitive function in patients with Parkinson's disease and Alzheimer's disease Sigma-Aldrich: .

Model Organism Research

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a valuable tool in research using model organisms like fruit flies and rodents. It helps scientists understand:

  • Locomotor behavior: Studies examine how (R)-(+)-N,N-Dimethyl-1-phenylethylamine affects movement and activity levels in these organisms Sigma-Aldrich: .
  • Neurotransmitter function: Researchers use (R)-(+)-N,N-Dimethyl-1-phenylethylamine to investigate the role of dopamine and norepinephrine in various physiological processes Sigma-Aldrich: .

  • Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to simpler amines or alcohols using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule, often utilizing halogenating or alkylating agents .

Major Products Formed

The major products from these reactions include:

  • N-oxides
  • Secondary amines
  • Substituted phenylethylamines

The biological activity of (R)-(+)-N,N-Dimethyl-1-phenylethylamine is primarily linked to its interaction with neurotransmitter receptors and enzymes. It has been observed to modulate the activity of these targets, leading to various physiological effects. The specific pathways and molecular targets depend on the context of its application, including potential uses in enhancing cognitive functions and physical performance .

The synthesis of (R)-(+)-N,N-Dimethyl-1-phenylethylamine typically involves the alkylation of (R)-1-phenylethylamine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually conducted in solvents like methanol or ethanol under controlled temperature conditions to ensure high enantiomeric purity.

On an industrial scale, catalytic hydrogenation processes or chiral catalysts may be employed to achieve high enantiomeric excess, depending on factors such as yield, purity, and cost-effectiveness .

(R)-(+)-N,N-Dimethyl-1-phenylethylamine finds applications in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
  • Chemical Industry: Acts as a resolving agent for chiral compounds.
  • Research: Investigated for its potential cognitive-enhancing properties and effects on neurotransmitter systems .

Studies have shown that (R)-(+)-N,N-Dimethyl-1-phenylethylamine interacts with specific neurotransmitter receptors, influencing their activity. This interaction is significant in understanding its potential therapeutic effects and mechanisms of action in enhancing cognitive functions and physical performance. Further research is ongoing to explore its full range of biological effects and potential therapeutic applications .

Similar compounds include:

  • (S)-(−)-N,N-Dimethyl-1-phenylethylamine
    • Enantiomer with opposite optical activity; may exhibit different biological effects.
  • N,N-Dimethylbenzylamine
    • Lacks the phenylethyl group; used in similar applications but may have different reactivity profiles.
  • Phenethylamine
    • A simpler structure without dimethyl substitution; serves as a precursor in many synthetic pathways.

Uniqueness

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer and other similar compounds. Its ability to modulate neurotransmitter receptor activity makes it particularly interesting for research into cognitive enhancement and therapeutic applications .

XLogP3

2.2

UNII

13X1WU55OQ

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19342-01-9

Wikipedia

(+)-N,N-dimethylphenethylamine

Dates

Modify: 2023-08-15

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